3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Description
This compound belongs to the furocoumarin class, characterized by a fused furan-chromene backbone substituted with a 4-chlorophenyl group, methyl groups at positions 5 and 9, and a propanoic acid side chain at position 4.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO5/c1-11-15(7-8-19(24)25)22(26)28-21-12(2)20-17(9-16(11)21)18(10-27-20)13-3-5-14(23)6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWDQXWMFKAHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131668 | |
| Record name | 3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777857-53-1 | |
| Record name | 3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777857-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid (CAS: 777857-53-1) is a synthetic compound with potential pharmacological applications. Its structure features a furochromene backbone, which is known for diverse biological activities. This article examines the compound's biological activity, including its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on similar structures were synthesized and tested for their ability to inhibit the proliferation of colon cancer cells (HCT-116). The compounds demonstrated varying degrees of activity, with some achieving IC50 values as low as 0.12 mg/mL, indicating potent antiproliferative effects against cancer cells while sparing normal cells (HEK-293) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC50 (mg/mL) | Selectivity |
|---|---|---|
| Compound 7a | 0.12 | High |
| Compound 7g | 0.12 | High |
| Compound 7d | 0.81 | Moderate |
This selectivity towards cancerous cells suggests that the compound may interact specifically with pathways involved in tumor growth, potentially through mechanisms involving heat shock proteins (HSP90 and TRAP1) .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. In related studies, derivatives were shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant in the context of treating conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Activities
| Enzyme | Activity Level | Reference |
|---|---|---|
| Acetylcholinesterase | Strong Inhibition | |
| Urease | Moderate to Strong Inhibition |
The inhibition of these enzymes indicates that the compound could have broader therapeutic implications beyond oncology.
The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies suggest interactions with specific protein targets that are critical in cancer cell survival and proliferation .
Case Studies
In a notable case study involving a series of synthesized compounds similar to this compound, researchers reported significant anticancer activity against various cancer cell lines. The study utilized DAPI staining to assess nuclear integrity post-treatment, confirming that treated cells exhibited signs of apoptosis characterized by nuclear disintegration .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) 4-Fluorophenyl Analogs
- 3-(3-(4-Fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic Acid Molecular Formula: C₂₃H₁₉FO₅ (MW: ~418.40 g/mol). Notably, this compound was discontinued by CymitQuimica (REF: 10-F751652), suggesting challenges in efficacy or stability .
b) Phenyl and Alkyl Substituents
- 2-{5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl}acetic Acid (CAS: 664366-12-5) Molecular Formula: C₂₁H₁₈O₅ (MW: 348.36 g/mol). Replaces the 4-chlorophenyl group with a phenyl ring and substitutes propanoic acid with acetic acid. The shorter side chain may reduce solubility .
Side Chain Modifications
- 2-(3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic Acid (EMAC10164j) Molecular Formula: C₂₁H₁₇ClO₅ (MW: 384.81 g/mol). Acetic acid replaces propanoic acid, shortening the side chain. This modification reduces molecular weight and may limit hydrogen-bonding interactions .
- Methyl 3-{[3-(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate Molecular Formula: C₂₂H₂₅NO₆ (MW: 399.40 g/mol). Incorporates a methyl ester and amide linkage, enhancing stability but requiring metabolic activation for carboxylic acid functionality .
Complex Derivatives with Extended Scaffolds
- 3-[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic Acid (Y040-9033) Molecular Formula: C₂₅H₂₂O₇ (MW: 434.45 g/mol). A benzodioxepin ring replaces the 4-chlorophenyl group, increasing molecular complexity and logP (3.881), which may enhance blood-brain barrier penetration. This compound is included in autophagy-targeted and antibacterial libraries .
Anti-Inflammatory and Anticancer Activity
- The tert-butyl derivative (4Z,5Z)-2-(2-(3-(tert-butyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)-4-ethylidenehept-5-enoic acid demonstrated high binding affinity to NF-κB, inhibiting TNF-α-induced IL-8 production in IB3-1 cells .
- Analogs with 4-chlorophenyl groups (e.g., the target compound) are hypothesized to exhibit similar anti-inflammatory profiles but require empirical validation.
Research and Development Status
- Discontinued analogs (e.g., 4-fluorophenyl derivative) highlight the sensitivity of furocoumarins to substituent effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, analogous furochromen derivatives are synthesized via palladium-catalyzed reductive cyclization () or acid-catalyzed cyclization ( ). Optimization of base selection (e.g., K₂CO₃ or Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water) can enhance yields, as demonstrated in the synthesis of structurally related compounds . Post-synthesis purification via column chromatography and recrystallization ensures high purity. Structural confirmation requires NMR (<sup>1</sup>H, <sup>13</sup>C), HRMS, and IR spectroscopy .
Q. How should stock solutions of the compound be prepared to ensure stability during biological assays?
- Methodological Answer : Dissolve the compound in inert gas-purged organic solvents (e.g., DMSO or ethanol) to minimize oxidation. Solubility in DMSO is ~1 mg/mL, while ethanol accommodates ~2 mg/mL . For aqueous buffers (e.g., PBS, pH 7.2), prepare fresh dilutions daily to avoid degradation. Residual organic solvent should not exceed 1% (v/v) to prevent cellular toxicity . Pre-filter stock solutions (0.22 µm) to remove particulates before in vitro use.
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- <sup>1</sup>H and <sup>13</sup>C NMR : Assign aromatic protons (e.g., 4-chlorophenyl substituents) and carbonyl groups (7-oxo chromen system) .
- HRMS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> or [M−H]<sup>−</sup> ions) with <1 ppm error .
- IR : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Supplementary crystallographic data (e.g., bond angles, torsion angles) can resolve structural ambiguities, as seen in related chromen derivatives .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s biological activity be systematically resolved?
- Methodological Answer : Cross-validate results using orthogonal assays. For example:
- Inhibition of Amyloid-β Aggregation : Use Thioflavin T fluorescence assays at 100 µM .
- Anti-Osteoclast Activity : Quantify RANKL-induced RAW 264.7 cell differentiation via TRAP staining .
- Oxidative Stress Modulation : Measure catalase (CAT) and superoxide dismutase (SOD) activities in erythrocyte models .
Discrepancies may arise from solvent interference, batch-to-batch purity variations, or cell line specificity. Include positive controls (e.g., polyphenol metabolites) and validate with in vivo pharmacokinetic studies (e.g., brain accumulation assays in rodent models) .
Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?
- Methodological Answer :
- Temperature Control : Maintain reactions at 60–80°C to prevent decomposition of heat-sensitive intermediates .
- Catalyst Selection : Use BF₃·Et₂O for efficient cyclization without over-functionalization .
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) during halogenation or alkylation steps .
- Workup Optimization : Quench reactions with ice-cold water to precipitate pure intermediates .
Monitoring via TLC or LC-MS at each step ensures intermediate purity and pathway fidelity.
Q. How can computational methods complement experimental data in elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to targets like RANKL or Aβ42 using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) with bioactivity trends .
- MD Simulations : Analyze stability of compound-protein complexes over 100-ns trajectories to identify critical interactions .
Pair computational predictions with experimental mutagenesis (e.g., site-directed mutagenesis of Aβ42) to validate binding sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
